molecular formula C12H17N3O4 B1404524 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid CAS No. 1160248-16-7

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid

Cat. No.: B1404524
CAS No.: 1160248-16-7
M. Wt: 267.28 g/mol
InChI Key: ZBPUKXNTBSOWSZ-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C11H16N4O4 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, a mixture of 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine is stirred at room temperature for 3 hours, then heated to 90°C for 3 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated to remove solvents .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroimidazo[1,5-A]pyrazine ring, which is substituted at the 7-position with a tert-butoxycarbonyl group and at the 1-position with a carboxylic acid group .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.27 . It has a melting point of 178°C and a predicted boiling point of 347.6±21.0°C. The predicted density is 1.21±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

  • 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a derivative, was synthesized through reductive amination, chlorization, and cyclization, with a focus on optimizing reaction conditions (Teng Da-wei, 2012).
  • Reactivity of similar compounds under various conditions was studied to understand their chemical behavior and potential applications (L. Mironovich, D. Shcherbinin, 2014).

Conversion and Utility in Chemical Reactions

  • TERT-Butyl amides, related to the compound , were utilized in Ugi reaction, demonstrating their value in synthesizing complex molecules (Mikhail Nikulnikov et al., 2009).

Synthesis of Derivatives and Biological Evaluation

  • Substituted pyrazinecarboxamides, closely related to the compound, were synthesized and evaluated for various biological activities, highlighting their potential in drug discovery (M. Doležal et al., 2006).
  • Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized, showcasing the versatility of similar compounds in creating new pharmaceuticals (B. Jyothi, N. Madhavi, 2019).

Structural and Mechanistic Studies

  • Research on 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, related to the compound, provided insights into their structure and potential chemical transformations (S. M. Ivanov, 2021).
  • Studies on halo-substituted pyrazolo[5,1-c][1,2,4]triazines, similar in structure, helped understand their synthesis and potential uses in various fields (S. M. Ivanov et al., 2017).

Novel Synthetic Methods and Applications

  • Research into synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives from similar compounds highlighted novel synthetic methods and potential antimicrobial applications (Amit A. Pund et al., 2020).

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the protection and deprotection of amines. The Boc group protects the amine during reactions, and can be removed afterwards to reveal the amine .

Safety and Hazards

The compound may cause skin and eye irritation . It is recommended to handle it with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

As a chemical used in organic synthesis, this compound has potential applications in the development of new pharmaceuticals and other chemical products. Its use as a protecting group for amines is particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-7-13-9(10(16)17)8(15)6-14/h7H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUKXNTBSOWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 2
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 3
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 4
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid

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